2-(tert-Butyl)-6-methoxynaphthalene
Overview
Description
2-(tert-Butyl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a tert-butyl group and a methoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-methoxynaphthalene typically involves the alkylation of 6-methoxynaphthalene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tert-butyl chloride. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-6-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The naphthalene ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of 2-(tert-Butyl)-6-naphthaldehyde.
Reduction: Formation of 2-(tert-Butyl)-6-methylnaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the substituent introduced.
Scientific Research Applications
2-(tert-Butyl)-6-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-methoxynaphthalene involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and binding affinity. The methoxy group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)naphthalene: Lacks the methoxy group, resulting in different chemical properties.
6-Methoxynaphthalene: Lacks the tert-butyl group, affecting its steric and electronic characteristics.
2,6-Dimethoxynaphthalene: Contains two methoxy groups, leading to different reactivity and applications.
Uniqueness
2-(tert-Butyl)-6-methoxynaphthalene is unique due to the combination of the tert-butyl and methoxy groups, which impart distinct steric and electronic properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds.
Properties
IUPAC Name |
2-tert-butyl-6-methoxynaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-15(2,3)13-7-5-12-10-14(16-4)8-6-11(12)9-13/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZPCADEYPTDDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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